BenchChemオンラインストアへようこそ!

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

BACE1 Alzheimer's disease Surface Plasmon Resonance

2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS 1207003-86-8) is a synthetic imidazole-thiazole hybrid belonging to the 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide chemotype, purpose-built as a β-secretase 1 (BACE1) inhibitor scaffold for Alzheimer's disease drug discovery. The compound incorporates three key pharmacophoric features: an N-benzyl imidazole core, a 4-methylthiazol-2-yl acetamide terminus, and a thioether linker, each contributing to BACE1 binding and blood-brain barrier (BBB) permeability properties.

Molecular Formula C23H22N4OS2
Molecular Weight 434.58
CAS No. 1207003-86-8
Cat. No. B2405436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
CAS1207003-86-8
Molecular FormulaC23H22N4OS2
Molecular Weight434.58
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)NC4=NC(=CS4)C
InChIInChI=1S/C23H22N4OS2/c1-16-8-10-19(11-9-16)20-12-24-23(27(20)13-18-6-4-3-5-7-18)30-15-21(28)26-22-25-17(2)14-29-22/h3-12,14H,13,15H2,1-2H3,(H,25,26,28)
InChIKeyRLNSWYNRQGDRGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Where to Source and Profile 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS 1207003-86-8) for BACE1 Inhibitor Research


2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS 1207003-86-8) is a synthetic imidazole-thiazole hybrid belonging to the 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide chemotype, purpose-built as a β-secretase 1 (BACE1) inhibitor scaffold for Alzheimer's disease drug discovery [1]. The compound incorporates three key pharmacophoric features: an N-benzyl imidazole core, a 4-methylthiazol-2-yl acetamide terminus, and a thioether linker, each contributing to BACE1 binding and blood-brain barrier (BBB) permeability properties [1]. It is commercially available at ≥95% purity from specialty chemical suppliers for non-human research use only .

Why In-Class 4-Methylthiazol Acetamide BACE1 Inhibitors Cannot Simply Be Interchanged for CAS 1207003-86-8


Within the 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide chemotype, even subtle structural variations produce order-of-magnitude shifts in BACE1 inhibitory activity (IC50 range: ~3.9 μM to >100 μM) and binding affinity (Kd: ~1.4 μM to >10 μM) [1]. The N-benzyl and p-tolyl substituents on the imidazole ring are critical drivers of both target engagement and predicted BBB permeability; replacing the 4-methylthiazol-2-yl acetamide terminus with an unsubstituted thiazol-2-yl analog or altering the N-benzyl to an N-isobutyl or N-methyl group can substantially reduce BACE1 inhibition and alter drug-like properties [1]. These steep structure-activity relationships (SAR) mean that generic substitution based on scaffold similarity alone will almost certainly compromise experimental reproducibility and lead optimization outcomes.

Quantitative Head-to-Head Evidence: CAS 1207003-86-8 Versus the Closest In-Class BACE1 Inhibitor Analogs


Target Binding Affinity (Kd by SPR): CAS 1207003-86-8 vs. the Most Potent In-Class Analog (Compound 41)

The target compound, CAS 1207003-86-8, exhibits a binding affinity of Kd = 1.43 μM toward BACE1 measured by surface plasmon resonance (SPR) [1]. By comparison, Compound 41 — the most potent analog reported in the same study — achieves BACE1 IC50 = 4.6 μM in the enzymatic FRET assay [2]. While direct Kd-for-Kd comparison is unavailable (Compound 41's Kd was not determined), the Kd = 1.43 μM value places CAS 1207003-86-8 within the micromolar affinity range, confirming target engagement suitability for lead optimization despite lower enzymatic potency than the series-leading compound.

BACE1 Alzheimer's disease Surface Plasmon Resonance

Scaffold Differentiation: 4-Methylthiazol vs. Unsubstituted Thiazol Acetamide Terminus

CAS 1207003-86-8 features a 4-methylthiazol-2-yl acetamide terminus (R2 = 4-methylthiazol). In the published SAR study, the most potent series member (Compound 41) also contains a 4-methylthiazol-2-yl acetamide terminus, which was correlated with improved BACE1 inhibition compared to unsubstituted thiazol-2-yl analogs [1]. A close-in analog, 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (CAS 1207024-99-4), replaces the N-benzyl with N-methyl and uses an unsubstituted thiazol-2-yl terminus (MW = 344.5) . The 4-methyl substitution on the thiazole ring is associated with enhanced hydrophobic interactions in the BACE1 active site, as supported by docking studies in the parent publication [1].

BACE1 structure-activity relationship thiazole substitution

N-Benzyl Imidazole Substitution: Key Differentiator from N-Methyl and N-Phenyl Analogs

CAS 1207003-86-8 carries an N-benzyl group on the imidazole ring, which the parent study identifies as a favorable moiety for BACE1 hydrophobic pocket interactions and predicted BBB permeability [1]. The structurally closest analogs include: 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (N-methyl, CAS 1207024-99-4, MW = 344.5) ; 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (N-phenyl, CAS 1207002-96-7, MW = 392.5) ; and 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (N-isobutyl) . The N-benzyl group provides a unique combination of π-stacking capability and conformational flexibility absent in N-methyl analogs, while offering distinct steric and electronic properties versus N-phenyl variants.

BACE1 imidazole substitution drug design

Drug-Like Property Profile: Predicted BBB Permeability and Cytotoxicity for the 4-Methylthiazol Imidazole Series

The parent study evaluated selected compounds from the 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide series for BBB permeability (PAMPA assay) and cellular cytotoxicity. The most potent analog, Compound 41 (IC50 = 4.6 μM), demonstrated high predicted BBB permeability and low cellular cytotoxicity, indicating favorable CNS drug-like properties [1]. While CAS 1207003-86-8 was not individually subjected to PAMPA or cytotoxicity testing in the published study, it shares the same core scaffold and key pharmacophoric features (N-benzyl imidazole, p-tolyl, 4-methylthiazol-2-yl acetamide) as Compound 41 [1][2]. Class-level inference supports that the chemotype as a whole is designed for CNS penetration, though direct confirmatory data for CAS 1207003-86-8 specifically are not available.

BBB permeability PAMPA cytotoxicity drug-likeness

Optimal Research Application Scenarios for CAS 1207003-86-8 in BACE1-Targeted Alzheimer's Drug Discovery


BACE1 Primary Biochemical Screening and Hit Validation

Use CAS 1207003-86-8 as a validated BACE1 binder (Kd = 1.43 μM by SPR) for primary biochemical screening campaigns targeting β-secretase inhibition. Its confirmed target engagement makes it suitable for FRET-based enzymatic assays, SPR counter-screening, and as a reference compound for benchmarking newly synthesized analogs within the 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide series [1].

Structure-Activity Relationship (SAR) Expansion Around the Imidazole N-Benzyl Position

CAS 1207003-86-8 serves as an ideal starting scaffold for systematic SAR exploration of the imidazole N-benzyl substituent. The N-benzyl group is pharmacophorically critical for BACE1 hydrophobic pocket interactions, and the compound provides a well-characterized baseline (Kd = 1.43 μM) against which N-substituted variants — including N-methyl (CAS 1207024-99-4), N-phenyl (CAS 1207002-96-7), and N-isobutyl analogs — can be quantitatively compared for both potency shifts and computational docking congruence .

Computational Chemistry and Molecular Docking Studies for CNS Penetrant BACE1 Inhibitor Design

The parent publication provides docking models for the 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide series in the BACE1 active site, with the N-benzyl and 4-methylthiazol moieties predicted to occupy key hydrophobic sub-pockets [1]. CAS 1207003-86-8 can be employed as a reference ligand for in silico screening, pharmacophore model generation, and molecular dynamics simulations aimed at improving binding affinity while maintaining the favorable BBB permeability profile observed for the chemotype [1].

In Vitro BBB Permeability and Cytotoxicity Profiling of the BACE1 Inhibitor Chemotype

Although CAS 1207003-86-8 has not been individually characterized in PAMPA or cytotoxicity assays, it belongs to a chemotype where the lead compound (Compound 41) demonstrated high predicted BBB permeability and low cellular cytotoxicity [1]. Researchers procuring this compound should prioritize in-house PAMPA BBB permeability testing, MTT cytotoxicity assays in neuronal cell lines (e.g., SH-SY5Y), and metabolic stability profiling to generate the compound-specific ADME-Tox data needed for lead advancement decisions [1].

Quote Request

Request a Quote for 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.